Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that similar compounds exhibit fluorescence properties , which suggests that they may interact with their targets through electron transfer mechanisms .
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Pharmacokinetics
The compound’s structure suggests that it may have good stability and high fluorescence performance , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection by fluorescence quenching .
Action Environment
Similar compounds have been shown to exhibit high stability, high porosity, and high fluorescence performance , suggesting that they may be robust to various environmental conditions.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- Functional Groups : Thiadiazole, oxazole, piperidine
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Thiadiazole Ring : Utilizing appropriate thiadiazole precursors.
- Oxazole Coupling : Reacting benzo[d]oxazole derivatives with piperidine.
- Final Coupling : The final methanone linkage is formed through acylation reactions.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against several bacterial strains:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Candida albicans | High |
These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes. The presence of the thiadiazole ring is believed to play a crucial role in enhancing membrane permeability, allowing for greater uptake of the drug into microbial cells .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A recent study evaluated the antibacterial effects of various derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds with similar structures to this compound showed promising results in inhibiting MRSA growth with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
- Case Study 2: Antifungal Properties
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSBMIYQLFYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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